Dominant Skeletal Rearrangement Pathway in Mass Spectrometry Distinguishes tert-Butoxycyclohexane from Linear tert-Butyl Ethers
Under chemical ionization conditions, the molecular protonated ion of tert-butoxycyclohexane undergoes a distinctive skeletal rearrangement for water loss, with the principal reaction pathway accounting for 83% of the fragmentation [1]. This pathway involves migration of the t-butyl group to the 2-(6-) position of the cyclohexyl ring with reciprocal hydrogen transfer, a process not observed in linear tert-butyl ethers like methyl tert-butyl ether (MTBE), where fragmentation is dominated by simple C–O bond cleavage and subsequent hydrogen rearrangements [2].
| Evidence Dimension | Fragmentation Pathway Distribution (Water Loss from [M+H]+) |
|---|---|
| Target Compound Data | 83% (principal pathway involving t-butyl migration and ring rearrangement); 12% (ring contraction pathway); 5% (ipso attack by isobutene) |
| Comparator Or Baseline | Methyl tert-butyl ether (MTBE): Dominant fragmentation via α-cleavage adjacent to oxygen, yielding characteristic ions at m/z 73 and m/z 57; no analogous skeletal rearrangement observed. |
| Quantified Difference | The 83% dominant pathway in tert-butoxycyclohexane involves a complex, multi-step skeletal rearrangement unique to the cyclohexyl-tert-butyl ether structure, absent in the simpler, direct bond cleavage patterns of MTBE. |
| Conditions | Chemical ionization mass spectrometry (protonated molecular ions). |
Why This Matters
For analytical chemists and mechanistic researchers, this distinct fragmentation signature provides a definitive method for identifying and differentiating tert-butoxycyclohexane in complex mixtures, ensuring accurate analysis and avoiding misidentification that could occur with generic ethers.
- [1] Diakiw V, Gordon PM, Kingston EE, Shannon JS, Lacey MJ. Skeletal rearrangement for water loss from molecular protonated ions of t-butoxycyclohexane. Org Mass Spectrom. 1989;24(8):615-619. doi:10.1002/oms.1210240817 View Source
- [2] Fitzgerald M, et al. A mass spectrometric study of gasoline anti-knocking additives: Part I: Electron impact ionization and fragmentation processes of MTBE. Int J Mass Spectrom. 2007;260(2-3):102-110. doi:10.1016/j.ijms.2006.08.005 View Source
